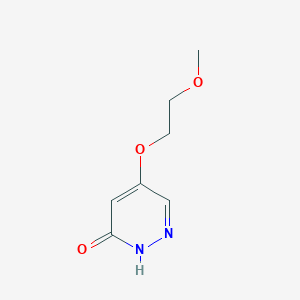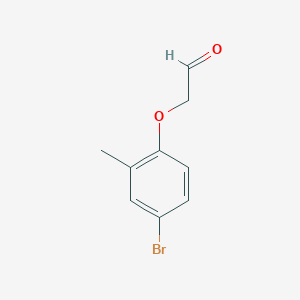![molecular formula C10H12O2 B3098939 2-[(3,4-Dimethylphenyl)oxy]acetaldehyde CAS No. 134671-60-6](/img/structure/B3098939.png)
2-[(3,4-Dimethylphenyl)oxy]acetaldehyde
Vue d'ensemble
Description
2-[(3,4-Dimethylphenyl)oxy]acetaldehyde is an organic compound with the chemical formula C10H12O2. It is a colorless liquid with a strong odor and is used in various applications including as a solvent, intermediate in the synthesis of pharmaceuticals, and as a reagent in organic synthesis. 2-[(3,4-Dimethylphenyl)oxy]acetaldehyde is also known as 2-(3,4-dimethylphenoxy)acetaldehyde, 2-(3,4-dimethylphenyl)ethanal, and 3,4-dimethylphenylacetaldehyde.
Applications De Recherche Scientifique
Oxidation of Phenols : A study by Takehira et al. (1991) demonstrated the efficient oxidation of 2,4,6-trimethylphenol to the corresponding p-hydroxybenzaldehyde using a cupric chloride-acetone oxime catalyst / O2 system in alcoholic solvents. This indicates a potential pathway for the oxidation of compounds similar to "2-[(3,4-Dimethylphenyl)oxy]acetaldehyde" (Takehira et al., 1991).
Coupling and Enolization of Acetaldehyde : Calaza et al. (2012) investigated the temperature-dependent adsorption and reaction of acetaldehyde on a CeO2(111) surface. This study showed how surface oxygen vacancies alter the reactivity and activate acetaldehyde for coupling reactions, which could be relevant for understanding reactions involving "2-[(3,4-Dimethylphenyl)oxy]acetaldehyde" (Calaza et al., 2012).
Photocatalytic Oxidation of Acetaldehyde : Arai et al. (2008) demonstrated that acetaldehyde can be completely oxidized to CO2 over a Pd/WO3 photocatalyst under light irradiation. This suggests potential photocatalytic applications for related compounds (Arai et al., 2008).
Protection of Carboxylic Acids : The synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal for the protection of carboxylic acids was described by Arai et al. (1998), indicating a potential application in organic synthesis (Arai et al., 1998).
Detection of Carbonyl Compounds : Houdier et al. (2000) reported the use of a molecular probe for trace measurement of carbonyl compounds in water samples, demonstrating a potential application in environmental monitoring (Houdier et al., 2000).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFJMRKLIEUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethylphenyl)oxy]acetaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

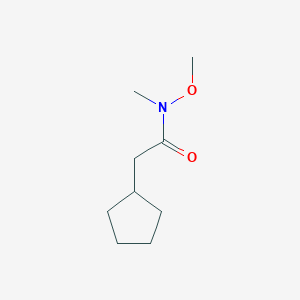
![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)


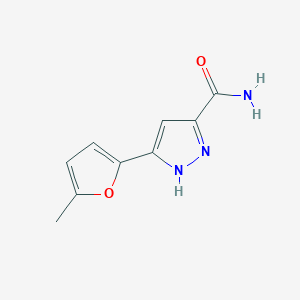

![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)
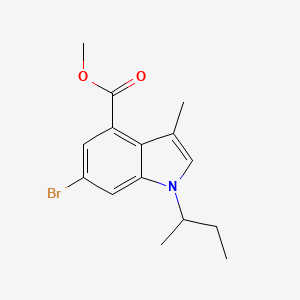
![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)
